3-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸

説明

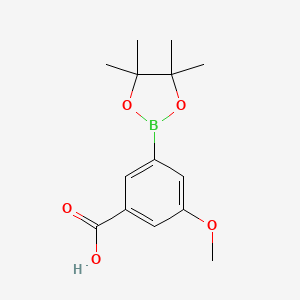

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H19BO5 and its molecular weight is 278.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of boronic acids exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can effectively target the proteasome pathway in cancer cells, leading to apoptosis .

1.2 Drug Delivery Systems

The compound's boron atom can form complexes with various biomolecules, making it a potential candidate for drug delivery systems. Its ability to form stable complexes with nucleophiles allows for targeted delivery of therapeutic agents directly to cancerous tissues .

Organic Synthesis

2.1 Cross-Coupling Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing pharmaceuticals and agrochemicals . The presence of the boronate ester facilitates the coupling of aryl halides with organometallic reagents.

2.2 Synthesis of Functionalized Aromatics

The compound can be utilized to synthesize functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its methoxy group enhances nucleophilicity and directs electrophilic attack at the ortho or para positions . This property is beneficial for creating complex molecular architectures required in advanced materials.

Materials Science

3.1 Polymer Chemistry

In materials science, boronic acids are known for their ability to form dynamic covalent bonds. The incorporation of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

3.2 Sensor Development

The unique electronic properties of boron compounds make them suitable for developing sensors. The compound can be integrated into sensor devices for detecting biomolecules or environmental pollutants due to its selective binding characteristics .

Case Studies and Research Findings

生物活性

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a methoxy group and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound is characterized by the following chemical formula:

- Molecular Formula : C16H24BNO5

- CAS Number : 325142-84-5

The biological activity of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has been attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane structures can modulate enzyme activities and influence metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiparasitic | Inhibition of PfATP4 | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antiparasitic Activity :

Recent studies have shown that derivatives similar to 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit significant antiparasitic effects. For instance, compounds targeting PfATP4 have demonstrated effective inhibition of Na+-ATPase activity in Plasmodium falciparum, indicating potential for malaria treatment . -

Cytotoxic Effects :

In vitro assays have indicated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the activation of apoptotic pathways leading to cell death. Specifically, studies showed that at concentrations around 100 nM, significant apoptosis was observed in mouse splenocytes . -

Antioxidant Properties :

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Results suggest that it can effectively reduce oxidative stress markers in cellular models .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Key parameters include:

特性

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIRMKDJWTATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675292 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936728-20-0 | |

| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。